![molecular formula C7H3BrClNO B596548 7-Bromo-3-chlorobenzo[d]isoxazole CAS No. 1260677-07-3](/img/structure/B596548.png)

7-Bromo-3-chlorobenzo[d]isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

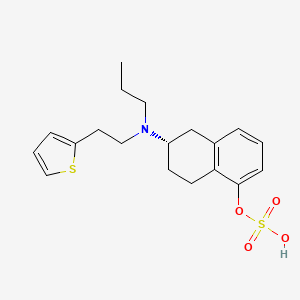

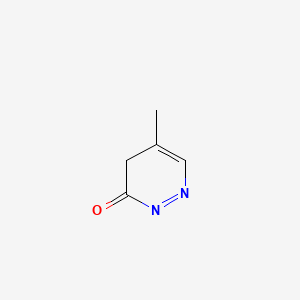

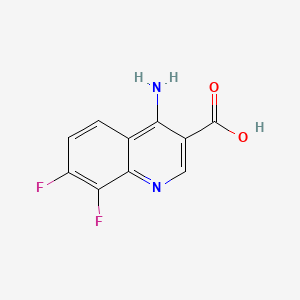

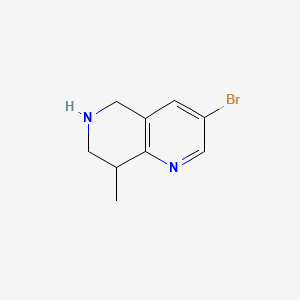

7-Bromo-3-chlorobenzo[d]isoxazole is a chemical compound with the molecular formula C7H3BrClNO. It has a molecular weight of 232.46 . This compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The molecular structure of 7-Bromo-3-chlorobenzo[d]isoxazole consists of a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C7H3BrClNO/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H .Physical And Chemical Properties Analysis

7-Bromo-3-chlorobenzo[d]isoxazole has a molecular weight of 232.46 . It is typically stored in a refrigerated environment .Applications De Recherche Scientifique

Drug Discovery and Development

“7-Bromo-3-chlorobenzo[d]isoxazole” is a compound that can be used as a building block in the synthesis of various pharmacologically active molecules. The isoxazole ring is a common feature in many drugs due to its biological relevance and ability to bind to a variety of biological targets. This compound’s derivatives may exhibit a range of biological activities, including anticancer, antibacterial, and antimicrobial properties .

Green Chemistry Applications

The synthesis of isoxazole derivatives, including “7-Bromo-3-chlorobenzo[d]isoxazole”, can be achieved through metal-free synthetic routes. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact by avoiding the use of toxic metals, minimizing waste, and improving atom economy .

Anticancer Research

Isoxazole derivatives are explored for their potential role as anticancer agents. The structural motif of isoxazole can be found in molecules that act as histone deacetylase (HDAC) inhibitors, which are a class of compounds that can induce cell cycle arrest and apoptosis in cancer cells .

Antibacterial and Antimicrobial Activity

The isoxazole core structure is known to impart antibacterial and antimicrobial effects. Compounds containing the isoxazole ring, such as “7-Bromo-3-chlorobenzo[d]isoxazole”, can be synthesized and tested for their efficacy against various bacterial and microbial strains .

Diversity-Oriented Synthesis

“7-Bromo-3-chlorobenzo[d]isoxazole” can be utilized in diversity-oriented synthesis (DOS) strategies to create a wide array of structurally diverse molecules. DOS is a powerful tool in drug discovery that helps in identifying novel bioactive compounds .

Sensing Applications

Isoxazole derivatives can be engineered to function as sensors. These compounds can be designed to exhibit changes in their physical or chemical properties in response to specific stimuli, making them useful in the development of diagnostic tools .

Safety And Hazards

Orientations Futures

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Given the significance of isoxazoles in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

Propriétés

IUPAC Name |

7-bromo-3-chloro-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDQHYMCNDGVMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)ON=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855622 |

Source

|

| Record name | 7-Bromo-3-chloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-chlorobenzo[d]isoxazole | |

CAS RN |

1260677-07-3 |

Source

|

| Record name | 7-Bromo-3-chloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.